Molecular Weight and LogP Differentiation: A Measurable Impact on Physicochemical Properties for Drug Design
Methyl 4-bromo-6-chloropicolinate possesses a molecular weight of 250.48 g/mol and a calculated LogP of 1.91, representing a moderate lipophilicity suitable for lead optimization campaigns . In contrast, the mono-bromo analog, methyl 4-bromopicolinate (MW = 216.03 g/mol, LogP not available but predicted to be lower due to reduced halogenation), is less lipophilic, while the dichloro analog, methyl 4,6-dichloropicolinate (MW = 206.03 g/mol, LogP predicted lower), is significantly lighter and more polar . The target compound's balanced physicochemical profile, with a quantitative LogP value of 1.91, positions it as a distinct starting point compared to its lighter or heavier halogenated counterparts, directly influencing calculated properties like lipophilic ligand efficiency (LLE) and CNS MPO scores in drug discovery projects .
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW: 250.48 g/mol, LogP: 1.91 |
| Comparator Or Baseline | Methyl 4-bromopicolinate (MW: 216.03 g/mol, LogP N/A); Methyl 4,6-dichloropicolinate (MW: 206.03 g/mol, LogP N/A) |
| Quantified Difference | MW difference: +34.45 g/mol vs. 4-bromo analog; +44.45 g/mol vs. 4,6-dichloro analog |
| Conditions | Calculated values; source: ChemSrc and vendor data |
Why This Matters
Differences in molecular weight and LogP alter calculated drug-likeness parameters, directly impacting candidate prioritization and synthesis route selection in medicinal chemistry.
